molecular formula C18H13N3O B2832196 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-95-7

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

Cat. No.: B2832196
CAS No.: 860787-95-7
M. Wt: 287.322
InChI Key: SJNKYWLPUYKYSH-UZYVYHOESA-N
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Description

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime (CAS 303148-06-3) is a chemical reagent of significant interest in medicinal chemistry research, built upon the tricyclic 5H-indeno[1,2-c]pyridazin-5-one scaffold. This high-value scaffold is recognized as a privileged structure in drug discovery for its diverse pharmacological potential . The core indenopyridazinone structure is a known precursor to potent, reversible inhibitors of type-B monoamine oxidase (MAO-B), a key enzyme target in the investigation of neurodegenerative disorders . Researchers utilize this compound and its derivatives in structure-activity relationship (SAR) studies to develop new therapeutic agents. The broader family of tricyclic pyridazinone-based molecules, which includes this compound, has been extensively studied and shown to possess a wide spectrum of biological activities beyond MAO-B inhibition. These include anti-inflammatory, analgesic, cardiovascular, and antithrombotic properties, making them versatile tools for pharmacological research . The oxime functional group in this particular derivative offers a versatile handle for further chemical modification, allowing medicinal chemists to fine-tune the molecule's physicochemical properties and explore novel binding interactions with biological targets. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-methylphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-11-5-4-6-12(9-11)16-10-15-17(20-19-16)13-7-2-3-8-14(13)18(15)21-22/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEAHXQAZJATBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves multiple steps, starting with the preparation of the indeno[1,2-c]pyridazinone core. One common method involves the cyclization of phenylhydrazone derivatives with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride . The oxime functional group is introduced through the reaction of the corresponding ketone with hydroxylamine hydrochloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyridazine moiety, including 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime, exhibit significant anticancer properties. A study reviewed various pyridazine derivatives and highlighted their effectiveness against different cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent. This application is particularly relevant in the context of increasing antibiotic resistance observed globally .

Photophysical Properties

This compound has been studied for its photophysical properties, which are crucial for applications in organic electronics and photonics. Its ability to absorb light and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structure's stability under various environmental conditions enhances its suitability for long-term applications in electronic devices .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes may exhibit unique catalytic properties or enhanced electronic characteristics, which can be useful in various chemical reactions or as catalysts in industrial processes.

Case Study 1: Anticancer Research

In a study published on the anticancer activity of pyridazine derivatives, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. The study concluded that further structural modifications could enhance its efficacy and selectivity against cancer cells.

Case Study 2: Material Development

A research project focused on the synthesis of new organic materials for electronic applications utilized this compound as a building block. The resulting materials demonstrated improved charge transport properties and stability under operational conditions, showcasing the compound's potential in developing next-generation electronic devices.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and MAO-B Inhibition Data

Compound Name Substituents (Position) IC₅₀ (MAO-B) Selectivity (MAO-B/MAO-A) Key Findings Reference IDs
3-(3-Methylphenyl) oxime derivative 3-(3-MePh), oxime N/A* N/A Hypothesized enhanced H-bonding
9a (meta-chlorobenzyloxy) 3-Cl, 8-benzyloxy 0.12 μM >1000 Highest potency due to hydrophobic fit
7a (meta-CF₃-phenyl) 3-CF₃Ph >100 μM None Loss of activity due to bulkiness
3-(4-Methylphenyl) derivative 3-(4-MePh) 1.5 μM ~500 Reduced potency vs. 3-MePh isomer
3-(2-Methylphenyl) derivative 3-(2-MePh) 5.8 μM ~200 Steric hindrance in binding pocket

Note: Specific inhibition data for the oxime derivative is unavailable in provided evidence, but its design aligns with SAR trends.

Positional Isomerism (3-Substitution)

  • Meta-methylphenyl (3-MePh) : The 3-MePh group balances lipophilicity and steric tolerance, allowing optimal interaction with MAO-B’s entrance cavity . In contrast, the para-methylphenyl (4-MePh) isomer shows reduced potency (IC₅₀ = 1.5 μM vs. hypothesized <1 μM for 3-MePh), likely due to suboptimal alignment in the hydrophobic pocket .
  • Ortho-methylphenyl (2-MePh) : The 2-MePh derivative exhibits even lower activity (IC₅₀ = 5.8 μM), as steric clashes disrupt binding .

Functional Group Modifications

  • Oxime vs. However, direct comparative data is lacking.
  • Trifluoromethyl (CF₃) substitution : Replacing the methyl group with CF₃ at the 3-position abolishes activity (IC₅₀ >100 μM), highlighting the intolerance for bulky, electron-withdrawing groups .

Substitution at the 8-Position

The 8-position accommodates extended hydrophobic side chains (e.g., benzyloxy or trifluorobutoxy), which enhance MAO-B binding. For example, compound 9a (8-benzyloxy, 3-Cl) achieves an IC₅₀ of 0.12 μM, underscoring the synergistic effect of 3- and 8-substituents . In contrast, substitution at the 7-position (a common regioisomer) reduces potency by >10-fold due to misalignment in the active site .

Species-Dependent Activity

Indeno-pyridazinones exhibit marked species specificity. This divergence arises from structural differences in the active site, such as the smaller substrate cavity in rMAO-B .

Key Research Findings and Implications

SAR Trends: 3-Position: Small, lipophilic groups (e.g., Me, Cl) optimize MAO-B inhibition. 8-Position: Hydrophobic extensions (e.g., benzyloxy) enhance binding via van der Waals interactions. Oxime Functionalization: Potential to improve selectivity and reversibility, though further kinetic studies are needed .

Clinical Relevance : The 3-(3-MePh) oxime derivative represents a promising lead for Parkinson’s disease therapy, combining high MAO-B selectivity and reversible inhibition to mitigate dietary tyramine interactions .

Limitations : Lack of in vivo data and precise oxime derivative inhibition metrics necessitates further preclinical evaluation.

Biological Activity

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a compound belonging to the pyridazinone derivatives, known for their diverse pharmacological activities. Its unique structure, which includes a pyridazinone core fused with an indene ring and an oxime functional group, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H13N3O
  • Molecular Weight : 287.315 g/mol
  • CAS Number : 860787-95-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly regarding monoamine oxidase (MAO) activity. Research indicates that structural modifications at specific positions significantly influence MAO-inhibiting properties .
  • Signaling Pathways : It modulates signaling pathways related to inflammation and apoptosis, potentially impacting cellular processes such as proliferation and survival.

1. Enzyme Inhibition

Research has shown that derivatives of the indeno[1,2-c]pyridazin-5-one core exhibit significant inhibition of type B monoamine oxidase (MAO-B), which is crucial in the metabolism of neurotransmitters. The presence of specific substituents on the indeno[1,2-c]pyridazin core can enhance or reduce this inhibitory effect .

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various studies. Its structural features allow it to inhibit inflammatory mediators effectively. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. The compound's ability to induce apoptosis in cancer cell lines has been reported, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Evaluation This study highlighted the synthesis of various indeno[1,2-c]pyridazin derivatives and their evaluation as MAO-B inhibitors. The results indicated that specific substitutions significantly enhanced inhibitory activity .
Anti-inflammatory Studies Research demonstrated that compounds similar to this compound reduced inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity In vitro studies showed that this compound could induce apoptosis in certain cancer cell lines, marking it as a candidate for further anticancer research .

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly used to prepare 5H-indeno[1,2-c]pyridazin-5-one derivatives, and how can substituents like the 3-methylphenyl group be introduced?

  • Methodological Answer : The core structure is synthesized via multi-step reactions, often starting with 1-indanone derivatives. For example, 5-hydroxy-1-indanone serves as a precursor for functionalization at the C-3 position through nucleophilic substitution or coupling reactions . The 3-methylphenyl group is typically introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, followed by oxime formation using hydroxylamine under acidic conditions. Reaction optimization involves monitoring by TLC and purification via silica gel chromatography .

Q. How is the structural integrity and regiochemistry of substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives validated?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming regiochemistry (e.g., substitution at C-7 vs. C-8). For example, crystallographic studies of 7-methoxy and 8-trifluorobutoxy derivatives revealed planar conformations stabilized by weak C–H···O hydrogen bonds and π-π stacking . Complementary techniques include 1^1H/13^{13}C NMR (to resolve substituent environments) and HR-MS for molecular weight confirmation .

Q. What in vitro assays are used to screen for MAO-B inhibitory activity, and what parameters define potency?

  • Methodological Answer : Recombinant human MAO-B is incubated with the compound and a fluorogenic substrate (e.g., kynuramine). IC50_{50} values are determined via dose-response curves, with validation using selective inhibitors (e.g., selegiline). Potency is influenced by lipophilicity and electronic effects; for instance, 3-methyl-8-chlorobenzyloxy derivatives showed Ki_i values of 0.11 µM due to optimal hydrophobic interactions in the substrate cavity .

Advanced Research Questions

Q. How do substitution patterns (e.g., C-3 vs. C-8) impact MAO-B inhibition efficacy and selectivity over MAO-A?

  • Methodological Answer : Substituent positioning alters binding modes. C-8 lipophilic groups (e.g., trifluorobutoxy) occupy the enzyme’s entrance cavity, enhancing MAO-B affinity, while C-3 substituents (e.g., methylphenyl) interact with the hydrophobic substrate pocket. Selectivity is quantified via pIC50_{50} ratios (MAO-B/MAO-A), with 3,8-disubstituted derivatives achieving >7,000-fold selectivity . Molecular docking (e.g., AutoDock Vina) visualizes these interactions, correlating steric/electronic parameters with activity .

Q. What species-dependent differences exist in MAO-B inhibition, and how do they affect translational drug development?

  • Methodological Answer : Human MAO-B exhibits distinct active-site topology compared to rat MAO-B, leading to divergent inhibitor potencies. For example, 5H-indeno[1,2-c]pyridazin-5-one derivatives showed 10–100x higher potency for human MAO-B, with no correlation (R2^2 <0.2) between species pIC50_{50} values . Researchers must prioritize human enzyme assays early in lead optimization to avoid misleading preclinical data .

Q. How can QSAR models guide the design of high-potency MAO-B inhibitors in this chemical series?

  • Methodological Answer : 3D-QSAR (e.g., CoMFA) incorporates steric, electrostatic, and lipophilicity potentials. For 66 analogs, a model (q2^2=0.75, r2^2=0.93) highlighted the importance of C-3 electron-withdrawing groups (e.g., -CF3_3) and C-8 bulky substituents for enhancing potency . Validation via leave-one-out cross-confirmation ensures predictive reliability for novel analogs .

Q. What crystallographic evidence supports the binding mode of 5H-indeno[1,2-c]pyridazin-5-one derivatives in the MAO-B active site?

  • Methodological Answer : Co-crystallization of MAO-B with inhibitors (e.g., 7-methoxy-2-[3-(trifluoromethyl)phenyl]) revealed planar stacking between the indenopyridazine core and Tyr398/Tyr435 residues. The 3-methylphenyl group occupies a sub-pocket lined by Leu164 and Ile199, while the oxime forms hydrogen bonds with Gln206 . MD simulations (e.g., GROMACS) further validate stability over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50_{50} values for structurally similar MAO-B inhibitors?

  • Methodological Resolution : Discrepancies arise from assay variability (e.g., enzyme source, substrate concentration) or regioisomeric impurities. For example, early studies misassigned C-7/C-8 substitution, leading to inflated potency claims. Rigorous HPLC purity checks (>95%) and regioselective synthesis (e.g., NOE NMR to confirm substitution sites) resolve such issues .

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